molecular formula C7H11NO2 B1524739 1-Amino-2-(furan-2-yl)propan-2-ol CAS No. 933726-05-7

1-Amino-2-(furan-2-yl)propan-2-ol

Cat. No.: B1524739
CAS No.: 933726-05-7
M. Wt: 141.17 g/mol
InChI Key: HCEFDRFLECEKNL-UHFFFAOYSA-N
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Description

“1-Amino-2-(furan-2-yl)propan-2-ol” is a chemical compound with the CAS Number: 933726-05-7. It has a molecular weight of 141.17 . The compound is stored at room temperature and has a physical form of oil .


Synthesis Analysis

The synthesis of a similar compound, (S)-1-(furan-2-yl)propan-1-ol, was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the Lactobacillus paracasei BD101 biocatalyst obtained from boza, a grain-based fermented beverage .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11NO2/c1-7(9,5-8)6-3-2-4-10-6/h2-4,9H,5,8H2,1H3 . For more detailed molecular structure analysis, you may refer to the spectra provided in the SpectraBase .


Physical and Chemical Properties Analysis

“this compound” is an oil-like substance stored at room temperature . It has a molecular weight of 141.17 .

Scientific Research Applications

Organic Synthesis

  • Synthesis of 2-furan-2-ylacetamides : A method for synthesizing 2-furan-2-ylacetamides starting from readily available (Z)-2-en-4-yn-1-ols has been reported. This process involves palladium-catalyzed oxidative aminocarbonylation, followed by intramolecular conjugate addition and aromatization, leading to furanacetamide derivatives (Gabriele et al., 2006).

  • Coupling and Cyclization for Polysubstituted Furans : A study detailed the Cu(I)/L-proline-catalyzed coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes and subsequent cyclization, offering a convenient approach for synthesizing polysubstituted furans (Wang et al., 2010).

Corrosion Inhibition

  • Green Corrosion Inhibitors : Nitrogenated derivatives of furfural, including compounds structurally related to 1-Amino-2-(furan-2-yl)propan-2-ol, have been evaluated as green corrosion inhibitors for mild steel in HCl solution. The study demonstrated high inhibition efficiency, indicating potential for use in protecting metals against acidic corrosion (Guimarães et al., 2020).

Materials Science

  • Synthesis and Properties of Chalcone Derivatives : Research on the effect of solvent polarity on the photophysical properties of chalcone derivatives, including those derived from furan compounds, highlights their potential as functional materials for applications such as selective sensing and drug release. This study provides insights into how these compounds can be tailored for specific applications in materials science (Kumari et al., 2017).

Safety and Hazards

The safety information for “1-Amino-2-(furan-2-yl)propan-2-ol” includes several hazard statements such as H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

1-Amino-2-(furan-2-yl)propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the bioreduction process, such as Lactobacillus paracasei BD101 . This interaction leads to the conversion of 1-(furan-2-yl)propan-1-one to (S)-1-(furan-2-yl)propan-1-ol with high enantiomeric excess and yield .

Cellular Effects

This compound affects various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes can lead to changes in the metabolic flux and metabolite levels within the cell . Additionally, it has been shown to affect the stability and function of certain proteins, thereby impacting overall cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a substrate for certain enzymes, leading to enzyme activation or inhibition . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in changes at the molecular level, affecting various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . This compound can influence metabolic flux, leading to changes in the levels of various metabolites within the cell . Its role in these pathways highlights its importance in cellular metabolism and biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, influencing various biochemical processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interactions with enzymes and other biomolecules, affecting its overall biochemical activity .

Properties

IUPAC Name

1-amino-2-(furan-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(9,5-8)6-3-2-4-10-6/h2-4,9H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEFDRFLECEKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933726-05-7
Record name 1-amino-2-(furan-2-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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